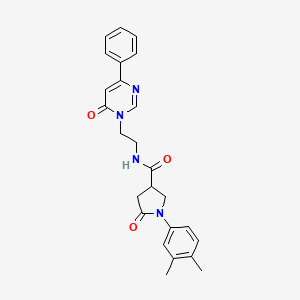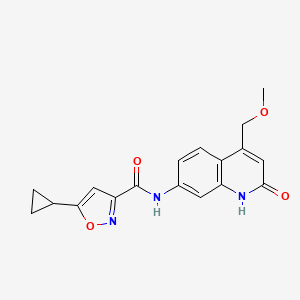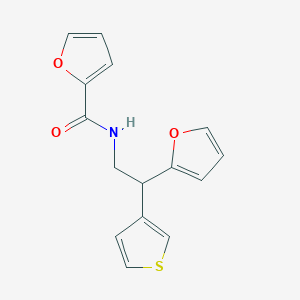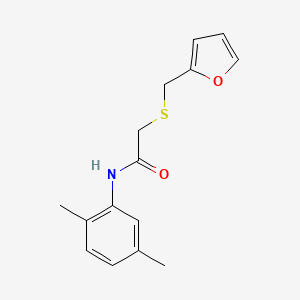
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-5-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing pyridine, pyrimidine, and thieno[2,3-b]pyridine moieties, play a crucial role in the development of new pharmaceuticals and materials. For instance, research by Gad-Elkareem et al. (2011) on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showcases the potential of such compounds in creating new antimicrobial agents. This study underscores the importance of heterocyclic chemistry in identifying novel bioactive compounds with potential therapeutic applications Gad-Elkareem, Abdel-fattah, & Elneairy, 2011.
Anticancer and Anti-inflammatory Research
The structural complexity of heterocyclic compounds offers a wide range of biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of such compounds in the development of new therapeutic agents targeting cancer and inflammation Rahmouni et al., 2016.
Supramolecular Chemistry and Material Science
The ability to form specific molecular interactions makes heterocyclic compounds interesting candidates for material science applications. For example, the study of pyridodipyrimidines as NAD(P)+ model catalysts for the autorecycling oxidation of alcohols by Yoneda, Yamato, and Ono (1981) provides insights into the synthetic utility of heterocyclic compounds in catalysis, potentially paving the way for their use in green chemistry and sustainable processes Yoneda, Yamato, & Ono, 1981.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-8-9-21(12-18(17)2)29-15-20(13-24(29)31)25(32)26-10-11-28-16-27-22(14-23(28)30)19-6-4-3-5-7-19/h3-9,12,14,16,20H,10-11,13,15H2,1-2H3,(H,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDLXMIUPITCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2388764.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388772.png)

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388776.png)

![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)
![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)

![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)

